3-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O/c1-26-10-12-28(13-11-26)22(16-25-23(29)19-4-3-5-20(24)15-19)17-6-7-21-18(14-17)8-9-27(21)2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHPZNDIDWYFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC4=C(C=C3)N(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known by its CAS number 922089-37-0, is a complex organic compound that has garnered attention for its potential biological activities. This compound features an indoline moiety and a piperazine derivative, suggesting diverse pharmacological properties. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 413.0 g/mol. The compound's structure includes:
- A chloro substituent on the benzamide ring.
- An indoline structure that contributes to its biological activity.
- A piperazine ring that enhances its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the indoline moiety through cyclization reactions.
- Piperazine derivatization to introduce the piperazine ring.
- Coupling reactions to attach the benzamide group.
These steps often employ solvents like dichloromethane or dimethylformamide and purification techniques such as recrystallization or chromatography to isolate the final product.
Pharmacological Profile
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : The compound has been studied for its potential as a selective 5-HT1A antagonist, which may be beneficial in treating anxiety and mood disorders .
- Antimicrobial Properties : Preliminary studies suggest that similar compounds in its class exhibit antimicrobial activity, potentially making this compound a candidate for further investigation in this area .
- Kinase Inhibition : Related compounds have shown efficacy in inhibiting specific kinases, which could be relevant for cancer therapy .
The biological activity of this compound is likely mediated through:
- Receptor Modulation : As a selective antagonist for serotonin receptors, it may modulate neurotransmitter levels, influencing mood and anxiety.
- Enzyme Inhibition : The structure suggests potential interactions with various enzymes involved in cellular signaling pathways.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H29ClN4O |
| Molecular Weight | 413.0 g/mol |
| CAS Number | 922089-37-0 |
| Potential Activities | Antidepressant, Antimicrobial |
| Mechanism of Action | Receptor modulation, Enzyme inhibition |
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- A study highlighted the antidepressant effects observed in animal models treated with similar indoline derivatives, demonstrating significant reductions in anxiety-like behaviors .
- Another research focused on the antimicrobial properties of structurally related sulfonamides, indicating potential applications in treating infections .
Comparison with Similar Compounds
Key Observations:
Indoline vs. Nitrophenyl : The 1-methylindolin-5-yl group in the target compound replaces the nitrophenyl group in NP7 . This substitution eliminates the nitro group’s electron-withdrawing effects, possibly reducing metabolic instability.
Thiazolidinone Addition: The compound in incorporates a sulfone and thiazolidinone ring, which could improve solubility and target binding compared to the indoline-containing target .
Hypothesized Pharmacological Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
